![molecular formula C18H16N2O5 B4892228 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4892228.png)
3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione
Overview
Description
3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione, also known as MNPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPD is a member of the pyrrolidinedione family of compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to possess anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro. 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is its potential therapeutic applications. 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Another advantage is its relatively simple synthesis method. However, one limitation of 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione. One future direction is the development of more efficient synthesis methods for 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione. Another future direction is the study of the pharmacokinetics and pharmacodynamics of 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione and its potential therapeutic applications.
Scientific Research Applications
3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 3-(2-methoxybenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-25-16-5-3-2-4-12(16)10-13-11-17(21)19(18(13)22)14-6-8-15(9-7-14)20(23)24/h2-9,13H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZIXVXAOAJZNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-benzyl)-1-(4-nitro-phenyl)-pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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